3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (molecular formula: C₁₀H₁₁F₃N₂O₂; molecular weight: 248.2 g/mol) is a pyrazole derivative characterized by a cyclopropyl group at position 5, a trifluoromethyl (-CF₃) group at position 3, and a propanoic acid side chain at position 1 of the pyrazole ring . The compound is commercially available (e.g., from CymitQuimica) and has been studied for applications in medicinal chemistry due to the bioisosteric trifluoromethyl group and the carboxylic acid moiety, which enhances solubility and salt formation .
Properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-1-2-6)15(14-8)4-3-9(16)17/h5-6H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHJMBUPYGXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176833 | |
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956394-41-5 | |
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956394-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrazole Ring
- The pyrazole ring is typically synthesized by the cyclization reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters.
- This condensation forms the 5-membered heterocyclic pyrazole core, which serves as the scaffold for further functionalization.
- Reaction conditions often involve refluxing in ethanol or other polar solvents under acidic or neutral conditions to promote ring closure.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at the 3-position of the pyrazole ring is introduced using trifluoromethylating agents.
- Common reagents include trifluoromethyltrimethylsilane (TMS-CF3) in the presence of metal catalysts such as copper or silver salts.
- Alternative methods may involve electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent.
- The trifluoromethylation step is critical for enhancing the compound’s lipophilicity and metabolic stability.
Cyclopropyl Group Addition
- The cyclopropyl substituent at the 5-position of the pyrazole ring is introduced via cyclopropanation reactions.
- This typically involves the reaction of diazo compounds with alkenes or alkynes in the presence of transition metal catalysts such as rhodium or copper complexes.
- The cyclopropyl group imparts conformational rigidity and influences biological activity.
Formation of the Propanoic Acid Moiety
- The propanoic acid side chain is attached through carboxylation reactions.
- This can be achieved by reacting an appropriate alkyl halide or organometallic intermediate with carbon dioxide under basic conditions.
- Alternatively, ester intermediates can be hydrolyzed to yield the free acid.
- The carboxylic acid functionality is essential for solubility and potential biological interactions.
Industrial and Advanced Synthetic Techniques
- Large-scale synthesis may employ automated reactors and continuous flow chemistry to improve yield and reproducibility.
- Microwave-assisted synthesis has been reported to accelerate reaction rates and reduce by-products.
- Purification typically involves chromatographic techniques and recrystallization to achieve high purity.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-diketone, reflux in ethanol | Cyclization to form pyrazole core |
| Trifluoromethylation | TMS-CF3 + Cu/Ag catalyst, inert atmosphere | Introduction of trifluoromethyl group at C-3 |
| Cyclopropanation | Diazo compound + alkene + Rh/Cu catalyst | Addition of cyclopropyl group at C-5 |
| Propanoic acid formation | Carboxylation with CO2 + base or ester hydrolysis | Attachment of propanoic acid side chain |
| Purification | Chromatography, recrystallization | Isolation of pure 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid |
Research Findings and Reaction Analysis
- Oxidation and reduction reactions on this compound have been explored to modify functional groups, using agents like potassium permanganate or lithium aluminum hydride, respectively.
- Nucleophilic substitution at the trifluoromethyl group is possible but requires strong nucleophiles and basic conditions.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl group adds molecular rigidity, both contributing to the compound’s biological activity.
- The pyrazole ring can engage in hydrogen bonding and other interactions with biological targets, making this compound a valuable scaffold in medicinal chemistry.
Comparative Notes on Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Cyclopropyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl} | Cyclopropyl & trifluoromethyl groups | Different bioactivity due to nitrogen substitution |
| 2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | Bromine substituent instead of trifluoromethyl | Different reactivity due to bromine’s electrophilicity |
| 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | Nitro group replacing trifluoromethyl | Increased reactivity due to nitro group |
These comparisons highlight the synthetic versatility and functional diversity achievable by modifying substituents on the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activities
The presence of the pyrazole ring in 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid suggests it may possess significant biological activities. Preliminary studies indicate potential anti-inflammatory, analgesic, and anticonvulsant properties associated with pyrazole derivatives. The carboxylic acid functionality may facilitate interactions with biological systems, enhancing its therapeutic potential .
Proteomics Research
This compound has been utilized in proteomics research due to its ability to interact with specific proteins and enzymes. Its unique structure allows for the modulation of biological pathways, making it a candidate for further exploration in drug development .
Synthesis of Derivatives
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be achieved through various methods that allow for modifications to enhance pharmacokinetic properties. This flexibility in synthesis is crucial for developing derivatives with improved efficacy or reduced toxicity .
Agrochemical Applications
Herbicidal and Fungicidal Activity
Certain pyrazole derivatives have demonstrated herbicidal and fungicidal activities. The structural characteristics of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid suggest it could be developed into a novel agrochemical agent. However, further research is necessary to validate these properties and explore its effectiveness in agricultural settings .
Material Science
Organic Light-Emitting Diodes (OLEDs)
There is growing interest in the application of pyrazole-based compounds in material science, particularly in organic electronics such as OLEDs. Although the specific properties of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid in this context remain unexplored, its structural attributes may contribute to advancements in this field .
Mechanism of Action
The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-95-1) Modification: Chlorine atom at position 4 of the pyrazole ring. Molecular weight increases to ~282.6 g/mol (estimated). Applications: Likely explored for improved metabolic stability compared to the parent compound .
- 3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-96-2) Modification: Bromine replaces chlorine at position 4. Impact: Bromine’s larger atomic radius may sterically hinder interactions but offers opportunities for radiolabeling or covalent binding. Molecular weight increases to ~327.1 g/mol (estimated). Applications: Potential use in imaging studies or targeted therapies .
Ester and Alcohol Derivatives
- Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate Modification: Propanoic acid is esterified to a methyl ester. Impact: Reduced water solubility but increased lipophilicity, enhancing cell membrane permeability. Molecular weight: ~262.2 g/mol (estimated). Applications: Likely serves as a prodrug, metabolized in vivo to the active carboxylic acid form .
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
Heterocycle-Modified Analogues
- 2-{1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-methyl-1,3-thiazole-5-carboxylic acid Modification: Thiazole ring appended to the pyrazole via a propan-2-yl linker. Impact: Introduces a second heterocycle, increasing molecular complexity (MW: 327.41 g/mol). The thiazole may enhance binding to kinases or ion channels. Applications: Potential dual-target inhibitors or antimicrobial agents .
Comparative Data Table
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Functional Group | Potential Applications |
|---|---|---|---|---|
| 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | None (parent compound) | 248.2 | Carboxylic acid | Pharmaceuticals, agrochemicals |
| 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 4-Cl | ~282.6 | Carboxylic acid | Enhanced metabolic stability |
| 3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 4-Br | ~327.1 | Carboxylic acid | Radiolabeling, covalent inhibitors |
| Methyl ester derivative | COOCH₃ | ~262.2 | Ester | Prodrug development |
| Propan-1-ol derivative | CH₂CH₂CH₂OH | 181.21 | Alcohol | Solubility studies, intermediates |
| Thiazole-containing analogue | Thiazole-carboxylic acid | 327.41 | Carboxylic acid, thiazole | Kinase inhibition, antimicrobials |
Research Findings and Implications
- Trifluoromethyl Group : The -CF₃ group in all analogues enhances lipophilicity and metabolic stability, a common strategy in drug design to prolong half-life .
- Carboxylic Acid vs. Ester : The acid form is ideal for ionic interactions in active sites (e.g., enzyme inhibition), while the ester improves bioavailability .
- Halogen Effects : Chloro and bromo derivatives show promise in optimizing binding affinity and enabling chemical modifications (e.g., Suzuki couplings) .
Biological Activity
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS Number: 956394-41-5) is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a biochemical probe and therapeutic agent.
- Molecular Formula : C₁₀H₁₁F₃N₂O₂
- SMILES : C1CC1C2=CC(=NN2CCC(=O)O)C(F)(F)F
- InChIKey : NSHHJMBUPYGXKS-UHFFFAOYSA-N
Synthesis
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves multiple steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Trifluoromethyl Group : Typically involves trifluoromethylating agents such as trifluoromethyltrimethylsilane.
- Cyclopropyl Group Addition : Introduced via cyclopropanation reactions using diazo compounds.
- Formation of the Propanoic Acid Moiety : Accomplished through carboxylation reactions using carbon dioxide .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the pyrazole ring can form hydrogen bonds with active sites on proteins, modulating their activity .
Anticancer Potential
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various cancer cell lines. The incorporation of the pyrazole moiety has been linked to improved inhibition of key enzymes involved in cancer progression . For instance, studies have shown that similar compounds can inhibit reverse transcriptase, suggesting potential applications in cancer therapeutics.
Anti-inflammatory Effects
Preliminary studies suggest that 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid may possess anti-inflammatory properties. This is hypothesized to be due to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to this compound:
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives with trifluoromethyl groups showed significant inhibition of 5-hydroxytryptamine (5-HT) uptake, enhancing their potential as antidepressants .
- Synergistic Effects in Cancer Treatment : A case study involving the combination of this compound with other chemotherapeutic agents showed enhanced anticancer activity in vitro, indicating possible synergistic effects that warrant further investigation .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid?
- Methodology : Synthesis typically involves (1) introducing the cyclopropyl group via cyclopropanation of α,β-unsaturated precursors or substitution reactions, (2) constructing the pyrazole core using hydrazine derivatives, and (3) coupling the pyrazole moiety to propanoic acid via alkylation or Michael addition. For regioselective pyrazole formation, condensation/aza-Michael reactions (as demonstrated for structurally similar compounds) are effective . Trifluoromethyl groups are often introduced via halogen exchange (e.g., CF₃Br) or direct fluorination .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify cyclopropyl, trifluoromethyl, and propanoic acid moieties.
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₁F₃N₂O₂; theoretical 248.08 g/mol) .
- X-ray Crystallography : Resolve crystal structure using SHELX for refinement, particularly to assess steric effects of the cyclopropyl group .
Q. What analytical techniques are used to assess purity and stability?
- Methodology :
- HPLC/GC : Quantify purity (>95% as standard for research-grade compounds) using reverse-phase HPLC with UV detection or GC for volatile derivatives .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, especially given the trifluoromethyl group’s electron-withdrawing effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
- Methodology :
- Substituent Variation : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to study steric effects on binding affinity. Modify the trifluoromethyl position to assess electronic contributions .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) with analogs from literature (e.g., pyrazole-based inhibitors in ) .
Q. What challenges arise in crystallographic analysis due to the trifluoromethyl group?
- Methodology :
- Data Collection : High-resolution synchrotron data (≤1.0 Å) mitigates disorder caused by the trifluoromethyl group’s rotational flexibility.
- Refinement : Use SHELXL’s restraints for anisotropic displacement parameters and partial occupancy modeling .
Q. How can computational modeling predict the compound’s interaction with biological receptors?
- Methodology :
- Docking Studies : Employ Schrödinger Suite or AutoDock Vina to simulate binding with targets like G-protein-coupled receptors (GPCRs).
- DFT Calculations : Analyze electronic effects of the trifluoromethyl group on acidity (pKa) and hydrogen-bonding potential, referencing similar compounds in .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodology :
- Control Experiments : Verify assay conditions (pH, solvent) that may affect protonation of the propanoic acid group.
- Meta-Analysis : Cross-reference data with structurally related pyrazole-propanoic acids (e.g., ’s 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) to identify substituent-dependent trends .
Handling and Safety
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the cyclopropyl group .
- PPE : Use nitrile gloves and fume hoods; trifluoromethyl pyrazoles may release HF under extreme conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
